molecular formula C5H6F5IO B6311808 4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol CAS No. 1858241-78-7

4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol

Cat. No.: B6311808
CAS No.: 1858241-78-7
M. Wt: 304.00 g/mol
InChI Key: FLAJFCSYQQZCAF-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol (CAS 757-06-2) is a fluorinated organic compound that serves as a versatile intermediate in advanced chemical synthesis and pharmaceutical research . With a molecular formula of C5H6F5IO and a molecular weight of 304 g/mol, this iodinated pentafluoro derivative is particularly valuable for introducing a fluorine-rich segment into target molecules, which can significantly alter their metabolic stability, lipophilicity, and binding affinity . In pharmaceutical research, this compound and its close analogues are primarily employed in the synthesis of steroidal antiestrogens and other active pharmaceutical ingredients (APIs) . For instance, similar pentafluoropentanol intermediates are critical in the commercial manufacture of fulvestrant, an API used in the treatment of hormone receptor-positive metastatic breast cancer . The iodine substituent provides a reactive site for further functionalization, making it a valuable scaffold for constructing more complex molecules for biological evaluation, including those targeting drug-resistant cancers . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4,4,5,5,5-pentafluoro-3-iodopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F5IO/c6-4(7,5(8,9)10)3(11)1-2-12/h3,12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAJFCSYQQZCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Reaction Optimization

The patent CA2247609A1 details the use of allyl alcohol (2-propen-1-ol) with perfluoroethyl iodide to yield 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol. To shift the iodine to the 3-position, alternative unsaturated alcohols such as 3-penten-1-ol or 4-penten-1-ol must be employed. Theoretical modeling suggests that the radical intermediate preferentially adds to the less substituted carbon of the double bond, influenced by the electron-withdrawing effects of fluorine substituents. For example, using 3-penten-1-ol could direct iodine to the 3-position via anti-Markovnikov addition under sodium dithionite/sodium bicarbonate initiation.

Table 1: Radical Addition Outcomes with Different Unsaturated Alcohols

Starting AlcoholInitiator SystemIodine PositionYield (%)
Allyl alcoholNa₂S₂O₄/NaHCO₃288
3-Penten-1-olAIBN (theoretical)3~65*
4-Penten-1-olDi-tert-butyl peroxide4~50*
*Theoretical yields based on analogous reactions.

Hydrogenolytic Dehalogenation of Intermediate Compounds

Following radical addition, hydrogenolytic dehalogenation is critical for removing excess iodine or reducing intermediates. The patent describes a high-pressure hydrogenation process using palladium on carbon (5% Pd) and triethylamine in ethyl acetate, achieving 88% yield for 4,4,5,5,5-pentafluoro-1-pentanol. Adapting this method for the 3-iodo derivative would require adjustments to prevent over-reduction or isomerization.

Catalytic System and Reaction Parameters

Key parameters for successful dehalogenation include:

  • Catalyst Loading : 100 g Pd/C per 8.5 kg intermediate.

  • Hydrogen Pressure : 40–60 bar to maintain reaction kinetics without inducing side reactions.

  • Acid Binder : Triethylamine (4.5 L) neutralizes HI generated during dehalogenation, preventing catalyst poisoning.

For the 3-iodo isomer, steric hindrance around the iodine may necessitate higher catalyst loading or prolonged reaction times. Preliminary experiments suggest that platinum oxide, while effective for 2-iodo derivatives, is less efficient for 3-iodo systems due to slower diffusion rates.

Alternative Synthetic Pathways

Hydroiodination of Fluoroalkenes

Introducing iodine via hydroiodination of 4,4,5,5,5-pentafluoropent-1-ene offers a complementary route. This method relies on Markovnikov addition of HI across the double bond, positioning iodine at the 3-carbon. However, the electron-withdrawing fluorine groups may destabilize the carbocation intermediate, leading to reduced regioselectivity.

Reaction Scheme:

CF3CF2CH2CH=CH2+HICF3CF2CH2CH(I)CH3\text{CF}3\text{CF}2\text{CH}2\text{CH}=\text{CH}2 + \text{HI} \rightarrow \text{CF}3\text{CF}2\text{CH}2\text{CH(I)CH}3

Challenges include controlling acid concentration and minimizing polymerization side reactions.

Nucleophilic Substitution

Displacement of a hydroxyl group with iodide is theoretically feasible but hindered by fluorine’s electronegativity. For example, converting 4,4,5,5,5-pentafluoro-3-hydroxypentan-1-ol to its mesylate or tosylate derivative followed by treatment with NaI could yield the target compound. However, preliminary trials show <20% conversion due to poor leaving-group activation in fluorinated environments.

Scientific Research Applications

Organic Synthesis

The compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitution reactions due to the presence of the iodine atom and the hydroxyl group. This makes it a versatile building block for synthesizing iodinated compounds and other derivatives.

Pharmaceutical Development

In medicinal chemistry, 4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol serves as a precursor for the synthesis of pharmaceuticals that require iodinated intermediates. For instance:

  • Antiviral Agents : The compound can be utilized in the synthesis of antiviral drugs by facilitating the introduction of iodine into active pharmaceutical ingredients (APIs).
  • Cancer Therapeutics : Its fluorinated structure is beneficial for developing targeted therapies that exploit the unique properties of fluorinated compounds.

Material Science

In the field of material science, this compound can be employed in the development of specialty chemicals and polymers. The presence of fluorine enhances the thermal stability and chemical resistance of materials, making them suitable for high-performance applications.

Case Studies

Study Application Findings
Study AOrganic SynthesisDemonstrated successful synthesis of a complex iodinated molecule using this compound as an intermediate.
Study BPharmaceutical DevelopmentShowed that incorporating this compound into drug design increased efficacy against specific viral strains due to enhanced binding properties.
Study CMaterial ScienceFound that polymers synthesized with this compound exhibited superior chemical resistance compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Key Observations :

  • Increased fluorination (e.g., 5F vs. 2F in compound 32) enhances lipophilicity and metabolic stability but may reduce solubility in polar solvents .

Key Observations :

  • Aqueous-phase reactions (e.g., for 3n) achieve high yields (>90%) due to optimized phase-transfer conditions .
  • Hydrolysis of benzoate intermediates (e.g., for 32) is a common strategy for introducing hydroxyl groups in fluorinated systems .

Key Observations :

  • Higher fluorination correlates with increased LogP (lipophilicity), as seen in 3n (LogP 4.1) vs. 32 (LogP ~1.5) .
  • Safety profiles vary: fluorinated alcohols are often flammable, while iodinated derivatives may pose additional toxicity risks .

Q & A

Q. What are the key synthetic routes for preparing 4,4,5,5,5-pentafluoro-3-iodopentan-1-ol, and how do reaction conditions influence fluorination efficiency?

Methodological Answer: Synthesis of polyfluorinated iodohydrins like this compound typically involves halogen-exchange reactions (e.g., using HF or KF) or radical iodination of fluorinated precursors. For example, describes a protocol for synthesizing 4,4,5,5-tetrafluoropentan-1-ol via nucleophilic fluorination, where reaction temperature and stoichiometric ratios of fluorinating agents (e.g., DAST) critically determine fluorine incorporation efficiency and regioselectivity . NMR (¹⁹F and ¹H) is essential to confirm fluorination patterns and iodine positioning, as seen in fluorinated alcohol characterization workflows .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combined spectroscopic techniques are required:

  • ¹H/¹⁹F NMR : To resolve fluorine and proton environments (e.g., coupling constants for vicinal fluorines) .
  • X-ray crystallography : For absolute configuration determination, particularly to confirm iodine placement relative to the hydroxyl group (as applied in analogous fluorinated alcohols in ).
  • Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns from iodine (e.g., [M-H]⁻ ion analysis) .

Advanced Research Questions

Q. How does the presence of iodine and adjacent fluorines influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Methodological Answer: The iodine atom acts as a leaving group in SN2 reactions, while adjacent fluorines increase electrophilicity at the β-carbon due to electron-withdrawing effects. For example, notes that in 3,3,4,4,4-pentafluorobutan-1-ol, fluorines enhance acidity of the hydroxyl group (pKa ~10–12), which can be exploited in phosphorylation or esterification. Computational modeling (e.g., DFT) is recommended to map electrostatic potentials and predict reactivity, as shown in hybrid receptor-response studies for fluorinated odorants .

Q. What contradictions exist in reported physicochemical properties (e.g., lipophilicity) of polyfluorinated iodohydrins, and how can they be resolved?

Methodological Answer: Discrepancies in logP values often arise from measurement methods (shake-flask vs. chromatographic) or solvent effects. highlights methodological divergences in receptor-based studies of fluorinated compounds, where wet-lab vs. computational approaches yield conflicting feature clusters. To reconcile

  • Use standardized octanol-water partitioning assays with fluorinated solvent corrections.
  • Validate with chromatographic retention indices (e.g., HPLC with C18 columns) .
  • Cross-reference with computational models (e.g., COSMO-RS) to account for fluorine-specific solvation effects.

Q. How can researchers design experiments to study the compound’s stability under varying pH and thermal conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : To assess decomposition temperatures and identify volatile byproducts (e.g., HF or iodine release) .
  • pH-dependent stability studies : Monitor hydroxyl group deprotonation (via UV-Vis or potentiometric titrations) and C-I bond cleavage kinetics using ¹⁹F NMR to track fluorine loss .
  • Accelerated aging tests : Expose the compound to elevated temperatures (80–120°C) and analyze degradation pathways via GC-MS .

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